molecular formula C23H33NO B3987812 N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide

N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide

Numéro de catalogue B3987812
Poids moléculaire: 339.5 g/mol
Clé InChI: OGDBBBUFYLRWMW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide, also known as AEB071, is a small molecule inhibitor that belongs to the class of protein kinase C (PKC) inhibitors. It was discovered in 2002 by Novartis and has since been studied extensively for its potential use in treating a variety of diseases.

Mécanisme D'action

N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide works by inhibiting the activity of PKC, a family of enzymes that play a key role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, this compound can modulate immune responses and prevent the activation of immune cells that contribute to autoimmune disorders and transplant rejection.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of T cell activation and proliferation, the suppression of cytokine production, and the induction of T cell apoptosis. It has also been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune disorders and transplant rejection.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide in lab experiments is its specificity for PKC, which allows for precise modulation of immune responses. However, its potency and immunosuppressive effects can also be a limitation, as it may interfere with other cellular processes and lead to unwanted side effects.

Orientations Futures

There are several potential future directions for research on N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide, including:
1. Further investigation of its potential use in treating autoimmune disorders and transplant rejection.
2. Development of more specific and potent PKC inhibitors that can be used in combination with this compound to achieve greater efficacy and reduce side effects.
3. Exploration of the role of PKC in other cellular processes and diseases, and the potential use of PKC inhibitors in these contexts.
4. Investigation of the potential use of this compound in combination with other immunosuppressive agents to achieve synergistic effects.

Applications De Recherche Scientifique

N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide has been studied extensively for its potential use in treating a variety of diseases, including autoimmune disorders, cancer, and transplant rejection. It has been shown to have potent immunosuppressive effects, making it a promising candidate for use in organ transplantation.

Propriétés

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO/c1-22(2,3)20-6-4-19(5-7-20)21(25)24-9-8-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-7,16-18H,8-15H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDBBBUFYLRWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.